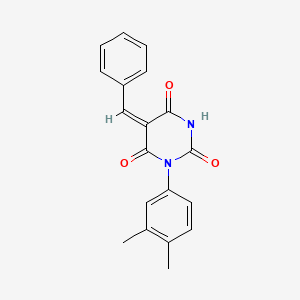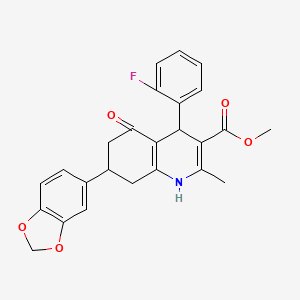
N-(4-methoxybenzyl)-1,3,5-triazine-2,4-diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)-1,3,5-triazine-2,4-diamine hydrochloride (MBTA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in water and has a molecular weight of 267.73 g/mol. In
作用機序
The mechanism of action of N-(4-methoxybenzyl)-1,3,5-triazine-2,4-diamine hydrochloride is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and beta-secretase (BACE1). COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation. Inhibition of COX-2 by this compound results in a decrease in inflammation. BACE1 is an enzyme that is involved in the formation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. Inhibition of BACE1 by this compound results in a decrease in the formation of amyloid-beta peptides.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of COX-2 and BACE1, as mentioned above. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have demonstrated that this compound has anti-tumor and anti-inflammatory effects, as well as the ability to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-(4-methoxybenzyl)-1,3,5-triazine-2,4-diamine hydrochloride in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its versatility, as it can be used in a range of applications such as medicine, agriculture, and materials science. One limitation of using this compound is its potential toxicity, as it has been shown to exhibit cytotoxic effects on some cell lines at high concentrations.
将来の方向性
There are several future directions for the study of N-(4-methoxybenzyl)-1,3,5-triazine-2,4-diamine hydrochloride. One area of research is the development of this compound derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential of this compound as a treatment for other diseases such as Parkinson's disease and multiple sclerosis. Additionally, the use of this compound as a building block for the synthesis of functional materials is an area of research with significant potential for future development.
合成法
The synthesis method of N-(4-methoxybenzyl)-1,3,5-triazine-2,4-diamine hydrochloride involves the reaction of 4-methoxybenzylamine with cyanuric chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrazine hydrate to obtain this compound as a hydrochloride salt. This method is relatively simple and has been optimized to produce high yields of this compound.
科学的研究の応用
N-(4-methoxybenzyl)-1,3,5-triazine-2,4-diamine hydrochloride has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit anti-tumor and anti-inflammatory properties. It has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit the formation of amyloid-beta peptides. In agriculture, this compound has been used as a herbicide and as a growth regulator for crops. In materials science, this compound has been used as a building block for the synthesis of functional materials such as metal-organic frameworks.
特性
IUPAC Name |
2-N-[(4-methoxyphenyl)methyl]-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O.ClH/c1-17-9-4-2-8(3-5-9)6-13-11-15-7-14-10(12)16-11;/h2-5,7H,6H2,1H3,(H3,12,13,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVXJHYLENEDRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=NC(=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(2-methoxyphenyl)amino]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5180566.png)
![4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5180568.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B5180577.png)
![1'-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5180587.png)
![N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea](/img/structure/B5180606.png)
![8-ethoxy-4,4-dimethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5180608.png)
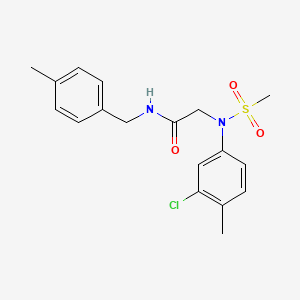
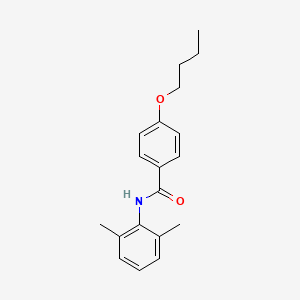
![5-{2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180618.png)
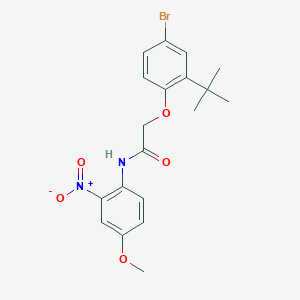
![(3S*,4S*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5180652.png)
![methyl 3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5180668.png)
